B1575729 Temporin-L

Temporin-L

Cat. No.: B1575729
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Antimicrobial Peptides (AMPs) in Combating Microbial Resistance

Antimicrobial peptides are small, often polycationic molecules that are integral components of the innate immune system across diverse life forms, including bacteria, fungi, plants, insects, and vertebrates. conicet.gov.arfrontiersin.orgacs.orgmdpi.com Unlike traditional antibiotics that often target specific molecular pathways, AMPs primarily interact with and disrupt microbial membranes, a mechanism that makes it more challenging for microbes to develop resistance. conicet.gov.artandfonline.comlabiotech.eubiosynth.com The increasing prevalence of multidrug-resistant pathogens, such as carbapenemase-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), underscores the critical need for alternative antimicrobial agents like AMPs. tandfonline.comlabiotech.eubiosynth.com AMPs exhibit broad-spectrum activity against a wide range of microorganisms, including bacteria (both Gram-positive and Gram-negative), fungi, viruses, and even some protozoa and cancer cells. conicet.gov.arfrontiersin.orgacs.orgmdpi.commdpi.comresearchgate.net Their ability to target multiple mechanisms of microbial cell integrity further contributes to a lower likelihood of resistance development compared to conventional antibiotics. biosynth.com

Overview of the Temporin Family of Peptides

The temporin family comprises a large group of short, linear antimicrobial peptides, typically consisting of 10 to 14 amino acids, although some can range from 8 to 17 residues. mdpi.comacs.orgresearchgate.netbiosyn.comnih.gov These peptides were initially isolated from the skin secretions of frogs belonging to the Rana genus, particularly the European red frog Rana temporaria. tandfonline.commdpi.comresearchgate.netbiosyn.comnih.govacs.org Since their discovery in 1996, over 130 temporin isoforms have been identified. conicet.gov.arnih.govbiorxiv.org Temporins are characterized by their short length, a net positive charge (usually between 0 and +3 at neutral pH) due to basic residues like lysine (B10760008) and arginine, a high percentage of hydrophobic residues (around 50-70%), and an amphipathic nature. conicet.gov.artandfonline.commdpi.comresearchgate.netbiosyn.comnih.gov In hydrophobic environments, such as cell membranes, temporins tend to adopt an α-helical conformation, which is crucial for their interaction with target cell membranes. conicet.gov.armdpi.comresearchgate.netbiosyn.com While many temporins are primarily active against Gram-positive bacteria, some exhibit considerable activity against Gram-negative bacteria and fungi, including Candida albicans. conicet.gov.arnih.gov

Unique Characteristics and Research Focus on Temporin-L

Among the numerous temporin isoforms, this compound (TL) stands out and has been a significant focus of research due to its potent and broad-spectrum antimicrobial activity. conicet.gov.artandfonline.comresearchgate.netacs.orgbiorxiv.orgnih.gov this compound, with the sequence H-Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH₂, is a highly potent AMP active against both Gram-positive and Gram-negative bacteria. tandfonline.com Unlike some other temporins that are mainly effective against Gram-positive strains, this compound demonstrates notable activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. researchgate.netacs.org Research on this compound has aimed to understand its mechanism of action, explore its activity against drug-resistant strains and fungi, and develop analogues with improved properties. tandfonline.comacs.orgacs.orgbiorxiv.orgtandfonline.com Its ability to interact with bacterial membranes and its potential for synergistic effects with conventional antibiotics have also been key areas of investigation. labiotech.eubiorxiv.orgnih.gov

Detailed research findings on this compound include studies on its interaction with bacterial membranes, demonstrating that it can alter membrane permeability and lead to cell death. mdpi.comnih.govresearchgate.net Investigations using techniques like NMR and molecular dynamics simulations have provided insights into its conformational changes and interactions with membrane-mimicking environments. mdpi.comacs.orgrcsb.org While this compound shows significant promise, research has also addressed challenges such as its potential toxicity to mammalian cells, leading to the development and study of modified analogues aimed at reducing cytotoxicity while retaining or enhancing antimicrobial activity. tandfonline.comacs.orgacs.orgtandfonline.com

PropertyValueSource (PubChem CID)
Sequence (IUPAC)L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-L-seryl-L-lysyl-L-phenylalanyl-L-leucyl-glycyl-L-arginyl-L-isoleucyl-L-leucinamide nih.gov
Sequence (1-letter)FVQWFSKFLGRIL nih.gov
Molecular FormulaC₈₃H₁₂₂N₂₀O₁₅ nih.gov
Molecular Weight1640.0 g/mol (Computed) nih.gov
Net Charge (at neutral pH)+2 to +3 (Typical for temporins) mdpi.comacs.org

Table 1: Key Properties of this compound

MicroorganismActivityNotesSource
Gram-positive bacteriaActivePotent activity tandfonline.comresearchgate.net
Gram-negative bacteriaActiveIncluding P. aeruginosa and E. coli tandfonline.comresearchgate.netacs.org
Candida albicansActiveAntifungal activity conicet.gov.arnih.govtandfonline.com
Multidrug-resistant strainsActiveIncluding MRSA and carbapenemase-producing K. pneumoniae tandfonline.comlabiotech.eubiorxiv.org

Table 2: Antimicrobial Spectrum of this compound

Further research continues to explore the full potential of this compound and its derivatives as novel antimicrobial agents to address the growing challenge of microbial resistance.

Properties

bioactivity

Antibacterial

sequence

FVQWFSKFLGRIL

Origin of Product

United States

Origin and Isolation of Temporin L

Natural Sources and Biological Context

The primary natural source of Temporin-L is the skin of frogs, particularly those belonging to the Rana genus, such as the European red frog, Rana temporaria. nih.govnih.govscilit.comportlandpress.com Amphibian skin is a rich reservoir of bioactive compounds, including AMPs, which are secreted by cutaneous exocrine glands. nih.govmdpi.com The production of AMPs in amphibian skin is a crucial part of their innate immune defense system. mdpi.comresearchgate.net These peptides provide a chemical barrier against a wide range of potential pathogens in their environment, which includes both aquatic and terrestrial habitats. mdpi.com

This compound is considered one of the most potent isoforms among the temporin family. nih.govbiosynth.com Its biological context is intrinsically linked to the host defense mechanisms of the frog. The secretion of this compound onto the skin surface helps protect the amphibian from microbial invasion by bacteria, fungi, and potentially viruses and protozoa present in its surroundings. conicet.gov.arnih.govmdpi.comresearchgate.netmdpi.com

Amphibian Skin Secretions as a Source of Antimicrobial Peptides

Amphibian skin secretions are a well-established and prolific source of antimicrobial peptides. mdpi.comresearchgate.net This is attributed to the unique histology of amphibian skin, which contains specialized granular glands that synthesize and store these peptides. mdpi.com Upon appropriate stimuli, such as stress or physical injury, these glands release their peptide-rich contents onto the skin surface. nih.govmdpi.com

AMPs from amphibian skin exhibit a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. conicet.gov.arfrontiersin.orgmdpi.com The diversity of AMPs found in amphibian secretions is thought to be an evolutionary adaptation to the pathogen-rich environments amphibians inhabit. Major families of AMPs found in amphibian skin secretions include esculentins, brevinins, ranatuerins, ranacyclins, temporins, bombinins, and dybowskins. mdpi.com

Temporins, as a family, are characterized by their short length (10-14 amino acids), net positive charge, and the ability to form an amphipathic α-helical structure in hydrophobic environments. nih.govmdpi.comfrontiersin.orgacs.org These characteristics are crucial for their interaction with and perturbation of microbial cell membranes. nih.govnih.govscilit.com While many temporins are primarily active against Gram-positive bacteria, this compound is notable for its potent activity against both Gram-positive and Gram-negative strains. nih.govmdpi.comnih.govbiosynth.commdpi.com Research findings indicate that this compound can increase the permeability of bacterial inner membranes in a dose-dependent manner, leading to the leakage of cellular contents and cell death without necessarily causing cell lysis. scilit.comportlandpress.combiosynth.com Studies on E. coli have also suggested that this compound can impair cell division by interacting with intracellular targets like the FtsZ protein, a key component of the divisome complex. unimi.itmdpi.com

The study of amphibian skin secretions continues to be a valuable area of research for the discovery of novel antimicrobial peptides with potential therapeutic applications. mdpi.comresearchgate.net

Peptide Classification and General Structural Considerations of Temporin L

Membership within the Temporin Family

Temporin-L (TL) is considered a particularly promising candidate within the temporin family due to its potent activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govacs.orgnih.govbiosynth.com While many temporins are primarily effective against Gram-positive bacteria, this compound exhibits a wider range of activity. conicet.gov.arresearchgate.net The temporin family peptides generally lack the "Rana-box" motif found in some other AMP families from Ranidae peptides, but they share a highly conserved region at the C-terminus of their precursor sequences that facilitates C-terminal amidation of the mature peptide. frontiersin.org The high variability within the temporin family is notable, although most members share core structural and functional characteristics. conicet.gov.ar

General Structural Motifs and Amphipathicity in Model Systems

A key structural characteristic of temporins, including this compound, is their propensity to adopt an amphipathic α-helical conformation in hydrophobic environments, such as those mimicking biological membranes. nih.govacs.orgbiosyn.comfrontiersin.orgconicet.gov.arresearchgate.net This structural transition from an unordered state in aqueous solution is crucial for their interaction with cell membranes. tandfonline.commdpi.comresearchgate.net

The amino acid sequence of this compound is H-Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH2. nih.govmedchemexpress.com In membrane-mimetic environments like SDS (sodium dodecyl sulfate) or DPC (dodecylphosphorylcholine) micelles, or in the presence of bacterial cells or lipopolysaccharide (LPS) micelles, this compound folds into an α-helix. mdpi.comresearchgate.net This amphipathic structure is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. For this compound, hydrophobic and aromatic residues such as Trp4, Phe5, Leu9, Phe8, and Ile12 are typically found on one face, while hydrophilic residues like Gln3, Ser6, Lys7, and Arg11 are located on the other. mdpi.com This spatial arrangement is essential for the peptide's interaction with the lipid bilayer, where the hydrophobic face can associate with the membrane's hydrocarbon interior and the hydrophilic face interacts with the polar head groups or the aqueous environment. frontiersin.org

Studies using NMR in SDS micelles have shown an α-helical structure encompassing residues 3 to 11, with the N and C-terminal ends being less defined. mdpi.com In DPC micelles, the entire peptide chain appears to adopt an α-helical conformation. mdpi.com The topological orientation of this compound in micelles varies depending on the membrane mimic; in SDS, it is located at the lipid-water interface, while in DPC, it is oriented perpendicular to the micelle surface with the N-terminus buried in the hydrophobic core. mdpi.com This amphipathic character and the ability to form an α-helix upon membrane interaction are considered mandatory for the biological activity of temporin-derived peptides. nih.govacs.org

Research findings highlight the importance of this amphipathic helical structure for membrane binding and disruption. frontiersin.orgresearchgate.net For instance, studies on this compound analogues have demonstrated that modifications affecting helicity and hydrophobicity can alter their bioactivity. frontiersin.org

Conformational Dynamics of this compound

The conformational dynamics of this compound play a significant role in its interaction with membranes and its biological function. In aqueous solution, this compound is largely unordered or exists in a random coil conformation. tandfonline.comresearchgate.netnih.gov However, upon interacting with hydrophobic environments or membranes, it undergoes a conformational change to adopt an α-helical structure. biosyn.commdpi.comresearchgate.netnih.gov

Molecular dynamics (MD) simulations have been employed to investigate the conformational flexibility and behavior of this compound in different environments. Studies have shown that in the presence of model membranes, this compound assumes a helical structure. mdpi.com MD simulations in phospholipid bilayers (e.g., POPE/POPG and POPG) suggest that the N-terminus of this compound possesses high flexibility, which is implicated in membrane penetration. mdpi.com The association of the peptide with the membrane is also influenced by interactions between aromatic hydrophobic residues like Phe1, Phe5, and Phe8. mdpi.com

Comparative studies using MD simulations and circular dichroism (CD) experiments on this compound and Temporin A in aqueous solution indicate that this compound has a higher propensity for forming α-helical structures and that these helical conformations exhibit greater stability in this compound. nih.gov These studies also suggest a mechanical analogy between Temporin A and Temporin L, with a similar residue interval (from 7 to 10) being the most energetically accessible for α-helix formation in both peptides. nih.gov

While this compound adopts an α-helical conformation in membrane-mimicking media, research also suggests the possibility of conformational switches allowing for random coil, α-helical, or β-sheet conformations, although the α-helical form is predominant in hydrophobic environments. researchgate.net The dynamic interactions with model membranes, including conformational flexibility at the N-terminus and the ability to form higher-order aggregates, are considered subtly distinct features that can differentiate this compound from other similar AMPs despite adopting comparable steady-state α-helix conformations. lsbu.ac.uk

Detailed research findings on this compound's conformational dynamics in different membrane environments are crucial for understanding its mechanism of action, particularly its ability to perturb membrane integrity and form pores. researchgate.netmdpi.com

Here is a summary of some structural and conformational data for this compound:

FeatureDescriptionEnvironmentSource
Amino Acid SequenceFVQWFSKFLGRIL-NH2N/A nih.govmedchemexpress.com
Length13 amino acidsN/A researchgate.net
C-terminusAmidatedN/A nih.govasm.orgfrontiersin.org
Net Charge (Physiological pH)Typically +2 to +3N/A nih.govfrontiersin.orgconicet.gov.ar
Conformation in WaterUnordered / Random coilAqueous solution tandfonline.comresearchgate.netnih.gov
Conformation in Hydrophobic EnvironmentsAmphipathic α-helixMembrane mimics (micelles, bilayers), cells nih.govacs.orgbiosyn.comfrontiersin.orgconicet.gov.arresearchgate.netmdpi.comresearchgate.net
Helical Region (SDS)Residues 3 to 11SDS micelles mdpi.com
Helical Region (DPC)All residuesDPC micelles mdpi.com
N-terminus FlexibilityHigh flexibility, involved in membrane penetrationModel membranes (MD simulations) mdpi.comlsbu.ac.uk

Antimicrobial Spectrum of Temporin L

Efficacy Against Gram-Positive Bacteria

Temporins, in general, are often most active against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) typically ranging from 2.5 to 20 μM. acs.orgnih.govresearchgate.net Temporin-L has demonstrated potent activity against various Gram-positive strains. For instance, studies have shown its efficacy against Staphylococcus aureus and Staphylococcus epidermidis. acs.orgnih.gov One cyclic analogue of this compound showed MICs of 3.12 μM against S. aureus ATCC 25923 and S. epidermidis ATCC 12228. acs.orgnih.gov Another study reported a discrete activity of a this compound derivative against S. aureus at 12.5 µM. tandfonline.com this compound is considered a membrane-misfolding agent against Gram-positive strains. acs.orgnih.gov

Below is a table summarizing some reported MIC values of this compound and its analogues against Gram-positive bacteria:

StrainPeptideMIC (µM)Source
Staphylococcus aureusThis compound6.25 tandfonline.comnih.gov
Staphylococcus aureusCyclic analogue 123.12 acs.orgnih.gov
Staphylococcus aureusCyclic analogue 243.12 acs.orgnih.gov
Staphylococcus aureusPeptide 2B12.5 tandfonline.com
Staphylococcus aureusPeptide 3B3.12 nih.gov
Staphylococcus aureusPeptide C6.25 nih.gov
Staphylococcus epidermidisCyclic analogue 123.12 acs.orgnih.gov
Staphylococcus epidermidisCyclic analogue 241.56 acs.orgnih.gov
Bacillus megaterium Bm11Cyclic analogue 121.56 acs.orgnih.gov
Bacillus megaterium Bm11Peptide 10, 1150 acs.orgnih.gov
Bacillus megaterium Bm11Peptides 20, 22, 2312.5 acs.orgnih.gov

Efficacy Against Gram-Negative Bacteria

Unlike many other temporins which are primarily active against Gram-positive bacteria, this compound also demonstrates considerable activity against Gram-negative strains. researchgate.netnih.gov It has shown potency against bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govacs.org this compound can interfere with the divisome machinery in E. coli, binding to the FtsZ protein and inhibiting its GTPase activity. acs.orgnih.gov The killing activity of this compound against E. coli can be inhibited by the presence of LPS, suggesting an affinity for endotoxin (B1171834). nih.gov this compound has also shown synergistic activity with β-lactam antibiotics like piperacillin (B28561) and imipenem (B608078) against E. coli. nih.gov

Some reported MIC values of this compound and its analogues against Gram-negative bacteria are presented in the table below:

StrainPeptideMIC (µM)Source
Pseudomonas aeruginosaThis compoundPotent researchgate.netnih.govacs.org
Pseudomonas aeruginosaPeptide 1A50 tandfonline.comnih.gov
Pseudomonas aeruginosaPeptide 1B12.5 nih.gov
Escherichia coliThis compoundPotent researchgate.netnih.govacs.org
Escherichia coli ATCC 25922This compound4.00 mg/liter nih.gov
Acinetobacter baumanniiCyclic analogue 243.12 acs.orgnih.gov
Acinetobacter baumanniiPeptide 1BModest nih.gov
Klebsiella pneumoniaePeptide 1A50 tandfonline.comnih.gov
Klebsiella pneumoniaePeptide 1B12.5 nih.gov
Klebsiella pneumoniaePeptide C6.25 nih.gov

Antifungal Activity Against Yeast Strains

This compound has exhibited significant efficacy against yeast strains, including various Candida species such as Candida albicans and Candida tropicalis. researchgate.netnih.govnih.govresearchgate.net Its antifungal activity against Candida albicans, Candida glabrata, Candida auris, Candida parapsilosis, and Candida tropicalis has been explored. nih.gov Some cyclic analogues of this compound have shown significant anti-Candida activity against both planktonic and biofilm growth. nih.govmdpi.com The mechanism of antifungal activity is hypothesized to involve local membrane permeabilization. mdpi.com

Reported antifungal activity data for this compound and its analogues against Candida species are shown below:

StrainPeptideMIC (µM)Source
Candida albicansThis compoundActive researchgate.netnih.govnih.govresearchgate.net
Candida albicansCyclic analogue 3Significant nih.gov
Candida albicansCyclic analogue 7Significant nih.gov
Candida albicansCyclic analogue 16Significant nih.gov
Candida albicansAcylated Pent-1B6.5 to 26 nih.gov
Candida albicansAcylated Dec-1B6.5 to 26 nih.gov
Candida glabrataCyclic analogue 1625 nih.gov
Candida tropicalisThis compoundActive nih.govresearchgate.net
Candida tropicalisCyclic analogue 1625 nih.gov
Candida aurisCyclic analogue 3Significant nih.gov
Candida aurisCyclic analogue 7Significant nih.gov
Candida aurisCyclic analogue 16Significant nih.gov
Candida parapsilosisCyclic analogue 3Significant nih.gov
Candida parapsilosisCyclic analogue 7Significant nih.gov
Candida parapsilosisCyclic analogue 16Significant nih.gov

Activity Against Multidrug-Resistant Microbial Isolates

This compound and its analogues have demonstrated activity against multidrug-resistant (MDR) microbial isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae. acs.orgnih.govnih.govnih.gov this compound has shown strong antibiofilm activity against MRSA. acs.orgnih.gov A lipidated analogue of this compound exhibited activity against twenty clinical isolates of carbapenemase-producing K. pneumoniae, with MIC values ranging from 6.25 to 25 µM. nih.gov Another study highlighted the activity of a this compound derivative against methicillin-resistant Staphylococcus pseudintermedius (MRSP). nih.gov The membrane-targeting mechanism of temporins may contribute to their activity against resistant strains, as it bypasses common resistance mechanisms. tandfonline.comacs.orgnih.gov

Data on the activity of this compound and its analogues against multidrug-resistant isolates:

StrainPeptideMIC (µM)Source
Methicillin-resistant S. aureus (MRSA)This compoundAntibiofilm activity acs.orgnih.gov
Methicillin-resistant S. aureus (MRSA)Peptide 1BActive nih.gov
Carbapenemase-producing K. pneumoniaePeptide 1B12.5 nih.gov
Carbapenemase-producing K. pneumoniaePeptide C6.25 to 25 nih.govnih.gov
Methicillin-resistant S. pseudintermedius (MRSP)Peptide 1BInhibitory activity nih.gov
Staphylococcus epidermidis (MRSE)Peptide analoguesActive mdpi.com

Mechanisms of Antimicrobial Action of Temporin L

Membrane-Mediated Antimicrobial Mechanisms

Temporin-L, like many AMPs, interacts with bacterial membranes due to electrostatic attraction between its positive charges and the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin (B10847521) in the cytoplasmic membrane, and lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. unimi.itmdpi.comnih.gov Upon binding, the peptide can insert into the lipid bilayer, often adopting an amphipathic α-helical conformation in this hydrophobic environment. mdpi.comacs.orgmdpi.com

Permeabilization of Bacterial and Fungal Membranes

A key mechanism of this compound is the induction of membrane permeabilization, leading to leakage of intracellular contents and cell death. scilit.comportlandpress.com Studies using fluorescence assays have shown that this compound increases the permeability of the bacterial inner membrane in a dose-dependent manner. portlandpress.com At lower concentrations, the membrane becomes permeable to small molecules, while at higher concentrations, larger molecules can leak out, ultimately resulting in cell death. portlandpress.com This permeabilizing effect has been observed in both bacterial and fungal membranes. scilit.comtandfonline.com

Perturbation of Bilayer Integrity and Organization

This compound causes perturbation of the bilayer integrity in both neutral and negatively charged membranes. scilit.com This disruption is revealed by the release of encapsulated fluorescent markers from liposomes, which are model membrane systems. scilit.com The action of the peptide is influenced by membrane lipid composition, with the presence of negatively charged lipids potentially modulating its lytic power. scilit.com this compound's interaction does not appear to be detergent-like, suggesting localized perturbation of the bilayer organization. scilit.com

Pore Formation Models and Membrane Destabilization

While the exact mechanism of pore formation by this compound is still debated, evidence suggests it can form pore-like openings in membranes. scilit.com Patch-clamp experiments using model membranes mimicking Gram-negative bacterial cytoplasmic membranes suggest that this compound can exhibit channel-like activity, forming pores. mdpi.com The release of fluorescent markers induced by this compound has been shown to be size-dependent, supporting the idea of pore formation rather than a general detergent effect. scilit.com However, some studies suggest that short temporins like this compound may have a low propensity for inducing classic transmembrane pores but possess a high ability to extract lipids, leading to membrane morphology changes. mdpi.com

Self-Assembly and Aggregation Phenomena at Membrane Interfaces

This compound has a tendency to self-assemble and aggregate, particularly in membrane-mimicking environments. nih.govuniroma1.it This aggregation can play a role in its activity. nih.govuniroma1.it Hydrophobic residues, such as a phenylalanine zipper motif, are implicated in the initial binding to the membrane and the stabilization of peptide aggregates within the membrane, which can lead to the formation of pores. nih.gov Modifying this compound with lipidic tags has been explored to promote self-assembly in bacterial membranes while reducing aggregation in aqueous solution, aiming to enhance activity and reduce toxicity. nih.govtandfonline.comuniroma1.ittandfonline.com

Distinct Mechanisms in Gram-Positive Versus Gram-Negative Membranes

This compound exhibits activity against both Gram-positive and Gram-negative bacteria, but the specific mechanisms may differ due to the structural differences in their cell envelopes. nih.govscilit.comunimi.it

Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane, this compound directly interacts with the cytoplasmic membrane. Hydrophobic residues are involved in binding and stabilizing peptide aggregates within the membrane, contributing to large pore formation and cell death. nih.gov Studies in liposomes mimicking Gram-positive membranes show a clear tendency for this compound to form molecular helical aggregates. nih.govuniroma1.it Membrane leakage appears to be strongly dependent on the content of negatively charged lipids in Gram-positive membranes. tandfonline.com

Gram-Negative Bacteria: Gram-negative bacteria possess an outer membrane containing LPS, which can act as a barrier to peptide uptake. unimi.it this compound can bind to LPS, which may be an initial step in its interaction with Gram-negative bacteria. nih.gov The mechanism of permeabilization in Gram-negative membranes may differ and might not solely involve membranolytic processes in the same way as in Gram-positive bacteria. nih.gov While this compound can permeabilize the inner membrane of E. coli without immediate cell lysis, leading to "ghost-like" bacteria, the precise mechanism of outer membrane translocation and subsequent inner membrane interaction in Gram-negative bacteria is complex and may involve different aggregation states (e.g., beta-aggregates in Gram-negative mimicking liposomes). nih.govportlandpress.comuniroma1.it this compound has also been shown to disrupt the homo-oligomerization of other temporins (Temporin A and B) in LPS environments, potentially enhancing their access to the inner membrane. biorxiv.orgeurogentec.com

Intracellular Target Interactions and Cellular Processes

Beyond its primary membrane-disrupting activities, there is evidence suggesting that this compound can translocate across bacterial membranes and interact with intracellular targets. mdpi.comnih.gov Research on Escherichia coli has demonstrated that this compound can enter cells and interact with the FtsZ protein. mdpi.com FtsZ is a tubulin-like protein crucial for bacterial cell division, forming the Z-ring that orchestrates this process. mdpi.com this compound specifically binds to FtsZ and inhibits its GTPase activity through a competitive mechanism, thereby hindering bacterial cell division. mdpi.com This identification of FtsZ as a specific intracellular target highlights a non-membrane-lytic mechanism contributing to this compound's antibacterial effects, particularly in Gram-negative bacteria like E. coli. mdpi.commdpi.com

Inhibition of FtsZ Protein Activity and Cell Division

A key intracellular target identified for this compound in E. coli is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. acs.orgunimi.itresearchgate.netscholarsportal.infomdpi.comresearchgate.netnih.gov FtsZ is a tubulin-like protein crucial for bacterial cell division, where it polymerizes to form the Z-ring at the future division site, orchestrating the assembly of the divisome complex. researchgate.netnih.gov this compound has been demonstrated to specifically bind to the FtsZ protein, thereby interfering with the divisome machinery and impairing cell division. acs.orgunimi.itresearchgate.netscholarsportal.infomdpi.comresearchgate.netnih.gov This inhibition leads to the inability of bacterial cells to divide, resulting in the formation of elongated, filamentous structures. acs.orgunimi.itresearchgate.netscholarsportal.infomdpi.com

Modulation of FtsZ GTPase Activity

FtsZ possesses intrinsic GTPase activity, which is essential for the dynamic assembly and disassembly of the Z-ring and thus for proper cell division. researchgate.netnih.gov Research has shown that this compound inhibits the GTPase activity of FtsZ. acs.orgunimi.itresearchgate.netnih.gov Studies using recombinant FtsZ have confirmed this inhibitory effect and revealed a competitive inhibition mechanism, suggesting that this compound binds to the GTP binding site of FtsZ. unimi.itresearchgate.netnih.gov

Detailed research findings on the interaction between this compound and E. coli FtsZ have provided quantitative data. Fluorescence binding experiments with recombinant FtsZ and labeled this compound determined a dissociation constant (KD) of 17.4 ± 0.8 nM, indicating a high binding affinity of this compound for FtsZ. acs.orgunimi.it Enzymatic assays measuring FtsZ GTPase activity in the presence of this compound showed a decrease in activity. unimi.itnih.gov Kinetic analysis demonstrated an increase in the apparent KM by approximately 50% (from 56.6 µM to 112.0 µM in the presence of the peptide), while the Vmax remained unchanged, supporting a competitive inhibition mechanism. unimi.it

Here is a summary of the binding affinity data:

InteractionMethodDissociation Constant (KD)Reference
This compound and FtsZFluorescence binding assay17.4 ± 0.8 nM acs.orgunimi.it

Impact on FtsZ Polymerization

The polymerization of FtsZ into protofilaments is a prerequisite for the formation of the Z-ring and subsequent cell division. researchgate.netnih.gov Functional studies investigating the effect of this compound and its analogues on FtsZ activity have shown that these peptides are endowed with a high capability of inhibiting the polymerization activities of the protein. researchgate.netnih.govresearchgate.net This inhibition of polymerization, coupled with the modulation of GTPase activity, directly contributes to the disruption of Z-ring formation and the observed cell division defects. unimi.itresearchgate.netscholarsportal.infomdpi.comresearchgate.netnih.gov

Non-Membranolytic Pathways of Action

While many antimicrobial peptides exert their effects primarily through disrupting bacterial membranes, studies indicate that this compound can also act via non-membranolytic mechanisms, particularly against Gram-negative bacteria. nih.govuniroma1.itunimi.itresearchgate.netscholarsportal.inforesearchgate.net Evidence suggests that this compound can cross the outer membrane of Gram-negative bacteria to reach intracellular targets like FtsZ. unimi.it This non-membranolytic mode of action, focusing on inhibiting the divisome machinery, has been supported by various biophysical techniques, including dynamic light scattering (DLS) and small angle neutron scattering (SANS), which indicated changes at the nanoscale level of the bacterial membrane but not necessarily complete destabilization or pore formation as the primary killing mechanism. unimi.itresearchgate.netscholarsportal.info The formation of long cell filaments observed upon incubation with this compound is a hallmark of inhibited cell division via an intracellular target rather than immediate membrane lysis. acs.orgunimi.itresearchgate.netscholarsportal.infomdpi.com

Interaction with Microbial Surface Components

This compound interacts with the surface components of bacterial cells, which is an initial step in its antimicrobial action, particularly for Gram-negative bacteria with their outer membrane. tandfonline.commdpi.comnih.govnih.govfrontiersin.orgresearchgate.net

Binding to Lipopolysaccharide (LPS) in Gram-Negative Bacteria

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and serves as a primary point of contact for cationic antimicrobial peptides like this compound. nih.govnih.govresearchgate.net this compound has been shown to strongly bind to purified E. coli LPS and its lipid A component in vitro. nih.govnih.govresearchgate.net This binding has been demonstrated through techniques such as fluorescent displacement assays, where this compound displaces fluorescent probes bound to LPS. nih.govresearchgate.net The affinity of this compound for LPS has also been supported by observations that increasing concentrations of LPS in the medium progressively inhibit the killing activity of this compound against E. coli. nih.govnih.govresearchgate.net this compound has also been shown to readily penetrate into E. coli LPS monolayers. nih.govresearchgate.netresearchgate.net

Role of Electrostatic Interactions in Initial Binding

The initial interaction between this compound and bacterial membranes, including the LPS layer in Gram-negative bacteria, is largely driven by electrostatic interactions. tandfonline.commdpi.comfrontiersin.org this compound, being a cationic peptide at physiological pH due to its positively charged amino acid residues (Lys and Arg), is attracted to the negatively charged components on the bacterial cell surface, such as the phosphate (B84403) groups in LPS and the negatively charged phospholipids (B1166683) in the membrane. tandfonline.comnih.govresearchgate.netmdpi.comfrontiersin.org These electrostatic attractions lead to an increased concentration of the peptide on the bacterial surface, facilitating further interactions and potential translocation across the membrane to reach intracellular targets. tandfonline.comfrontiersin.org While electrostatic interactions are crucial for initial binding, hydrophobic interactions also play a significant role in the peptide's association with and insertion into the lipid phase of the membrane. tandfonline.commdpi.comfrontiersin.org

Modulation of Microbial Virulence Factors

This compound has been shown to impact several key microbial virulence factors, thereby reducing the ability of bacteria to cause infection and persist in host environments.

One significant area of impact is the inhibition and disruption of bacterial biofilms. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which provides protection against antimicrobial agents and host immune responses nih.govnih.gov. Studies have demonstrated this compound's strong antibiofilm activity against various bacteria, including Pseudomonas aeruginosa PAO1 and methicillin-resistant Staphylococcus aureus (MRSA) acs.org. Research on Pseudomonas fluorescens has shown that this compound, even at sub-inhibitory concentrations (sub-MIC), can impair biofilm formation in both static and dynamic conditions nih.govnih.gov. Confocal microscopy analyses have revealed that this compound perturbs the architecture of mature biofilms, leading to a significant decrease in biomass and surface properties nih.govnih.gov. Similarly, Temporin-FL, a related peptide, and its analogues have been observed to cause biofilm disruption and block biofilm formation in MRSA frontiersin.org.

This compound also interferes with essential bacterial cellular processes, notably cell division in Gram-negative bacteria like Escherichia coli. Investigations have shown that this compound targets the FtsZ protein, a tubulin-like protein crucial for the formation of the Z-ring, which is the initial step in bacterial cell division acs.orgmdpi.comnih.govmdpi.comresearchgate.net. By inhibiting the GTPase activity of FtsZ, this compound impairs cell division, resulting in the formation of elongated, filamentous bacterial cells researchgate.net. This interference with a fundamental cellular process highlights a non-membrane-lytic mechanism of action for this compound in certain bacteria researchgate.net. FtsZ is recognized as a promising target for the development of new antibacterial compounds mdpi.comnih.gov.

Furthermore, this compound has been observed to modulate the expression of virulence factors in Staphylococcus aureus. Differential proteomics studies have indicated that treatment with this compound leads to the down-regulation of several proteins involved in the regulation of virulence factor expression and mechanisms of adhesion and invasion nih.govnih.gov. Adhesion and invasion assays performed on eukaryotic cells have corroborated these findings, demonstrating a reduced virulence of S. aureus following exposure to this compound nih.govnih.gov. This suggests that this compound can disarm bacteria by reducing their ability to adhere to and invade host cells.

In addition to its direct effects on bacterial structures and processes, this compound interacts with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation nih.govasm.orgunimi.it. This interaction can influence the peptide's activity; increased concentrations of LPS have been shown to reduce the bactericidal efficacy of this compound nih.gov. Conversely, this compound exhibits anti-endotoxin properties by binding to LPS and inhibiting the release of LPS-induced proinflammatory cytokines, such as TNF-α, in macrophages nih.govasm.org. This anti-endotoxin activity can help mitigate the harmful inflammatory response triggered by bacterial infections.

The multifaceted impact of this compound on microbial virulence factors is summarized in the table below:

Target Microorganism(s)Virulence Factor ModulatedEffect of this compoundRelevant Findings
Pseudomonas aeruginosa PAO1Biofilm formationStrong inhibition and disruptionDemonstrated antibiofilm activity acs.org.
Staphylococcus aureus (MRSA)Biofilm formationStrong inhibition and disruptionDemonstrated antibiofilm activity acs.org. Biofilm disruption and blockage observed with related temporins frontiersin.org.
Pseudomonas fluorescensBiofilm formationImpairment of formation and disruption of mature biofilms at sub-MIC concentrations.Reduced biofilm development and perturbed mature biofilm architecture in static and dynamic conditions nih.govnih.gov.
Escherichia coliCell division (FtsZ protein)Inhibition of FtsZ GTPase activity, impairing Z-ring formation and cell division.Leads to elongated, filamentous cells researchgate.net. FtsZ identified as a specific intracellular target acs.orgmdpi.comnih.govmdpi.comresearchgate.net.
Staphylococcus aureusVirulence factor expression, Adhesion, InvasionDown-regulation of related proteins, reduced adhesion and invasion of eukaryotic cells.Proteomics revealed down-regulation of virulence-related proteins; adhesion and invasion assays confirmed reduced virulence nih.govnih.gov.
Gram-negative bacteria (via LPS)Endotoxin (B1171834) activity (LPS)Binds to LPS, inhibits LPS-induced proinflammatory cytokine release.Exhibits anti-endotoxin properties and reduces plasma endotoxin/TNF-α levels in models of septic shock nih.govasm.org.

These findings highlight that this compound employs diverse strategies to combat bacterial infections, not solely relying on direct killing but also by targeting and modulating key virulence factors essential for microbial survival and pathogenesis.

Structure Activity Relationship Sar Studies and Analogue Design of Temporin L

Conformational Determinants of Biological Activity

The biological activity of Temporin-L is significantly influenced by its conformation, particularly its ability to adopt an amphipathic α-helical structure in membrane-mimicking environments. acs.orgnih.gov This conformation facilitates interaction with and perturbation of bacterial membranes. acs.orgnih.gov

Influence of α-Helical Content on Peptide Functionality

This compound folds into an amphipathic α-helix in hydrophobic environments, which is considered essential for its biological behavior. acs.orgnih.gov This α-helical structure, along with its cationic nature, contributes to its ability to interact with bacterial membranes. acs.orgnih.gov Studies have shown a correlation between the percentage of helicity of this compound analogues and their hemolytic activity, but not necessarily their antimicrobial activity. acs.org Reducing the α-helical content of this compound has been shown to decrease its affinity towards eukaryotic membranes, thus reducing toxicity, while potentially retaining or altering antimicrobial activity. nih.govuniroma1.it For instance, analogues with reduced helicity and amphipathicity have demonstrated an enhanced therapeutic index against tested microbes compared to the parent peptide. frontiersin.org Disrupting a perfectly amphipathic α-helix, such as through the insertion of helix-breaking or polar residues, can increase peptide selectivity by reducing the hydrophobic driving force for membrane binding. tandfonline.comresearchgate.net

Role of Hydrophobic Residues in Membrane Interaction

Hydrophobic residues play a critical role in the initial binding and interaction of this compound with bacterial membranes. tandfonline.com Specifically, the phenylalanine zipper motif within this compound has been implicated in the initial binding to the Gram-positive cytoplasmic membrane and stabilizing peptide aggregates within the membrane, leading to pore formation and cell death. tandfonline.com The membrane association of AMPs like this compound is driven by the hydrophobic effect after initial electrostatic interactions with negatively charged bacterial membranes. tandfonline.com A fine balance of hydrophobicity is required for optimal activity and selectivity; insufficient hydrophobicity may lead to poor membrane affinity, while excessive hydrophobicity can increase toxicity to eukaryotic cells. tandfonline.com The arrangement of hydrophobic and hydrophilic residues and the hydrophobic moment are key factors influencing membrane interaction and, consequently, activity and selectivity. tandfonline.comsemanticscholar.org

Amino Acid Modifications and Their Impact on Activity and Selectivity

Modifications to the amino acid sequence of this compound are a common strategy in SAR studies to modulate its biological properties. frontiersin.orgmdpi.com These modifications can involve site-specific substitutions, alterations in charge and hydrophobicity, and truncation of the peptide sequence. tandfonline.comfrontiersin.orgmdpi.com

Site-Specific Substitutions (e.g., Proline, d-Amino Acids, Lysine (B10760008), Tryptophan)

Site-specific substitutions have been explored to improve the activity and selectivity of this compound.

Proline: Replacing Gln3 with Proline, as in [Pro3]TL, has been shown to reduce hemolysis while retaining antimicrobial activity, particularly against Gram-positive bacteria. acs.orgnih.govresearchgate.net This substitution can affect the peptide's conformation and reduce its α-helical content. nih.govuniroma1.it

d-Amino Acids: The incorporation of d-amino acids, such as the stereoinversion of Leu9 to d-Leu in [Pro3,dLeu9]TL, has also been shown to reduce hemolysis and maintain antimicrobial activity against Gram-positive bacteria. acs.orgnih.govresearchgate.net The simultaneous substitution of Gln3 with Proline and Leu9 with d-Leucine in [Pro3,dLeu9]TL reduced the α-helical content and affinity for eukaryotic membranes. nih.govuniroma1.it Further modification, like in [Pro3,dLeu9,dLys10]TL, enhanced activity against Gram-negative bacteria while preserving activity against Gram-positive strains and low toxicity. nih.govuniroma1.it

Lysine: Introducing Lysine residues can modulate the peptide's net charge and hydrophobicity. mdpi.com Increasing the positive charge by introducing Lysine can enhance cancer cell specificity, while moderate hydrophobicity is needed to reduce hemolytic activity. mdpi.com Replacing glutamine with lysine at position 3 (Q3K-TempL) has been shown to promote self-assembly and oligomeric state in lipopolysaccharides (LPS), augment binding to LPS, and enhance anti-endotoxin properties, although it marginally increased hemolytic activity compared to native this compound. asm.org

Tryptophan: While not explicitly detailed for site-specific substitutions of Tryptophan in this compound in the provided text, Tryptophan residues are generally known to play a role in membrane interaction and insertion for AMPs due to their amphipathic nature.

Effects of Charge and Hydrophobicity Modulation

The net charge and hydrophobicity of temporins are key factors influencing their bioactivities and membrane interactions. frontiersin.org The positive net charge, primarily due to basic residues like Lysine and terminal amidation, facilitates electrostatic interactions with the negatively charged bacterial membranes. tandfonline.comfrontiersin.org The content of hydrophobic residues alters the hydrophobicity and amphipathicity of the peptides, affecting their affinity for membranes and membrane-perturbing potency. frontiersin.org A balance between hydrophobicity and cationicity is required for optimal biological activity. mdpi.com Modulating hydrophobicity and cationicity by introducing residues like Lysine and Leucine can influence specificity and reduce hemolysis. mdpi.com Increasing the peptide's positive charge can enhance cancer cell specificity, while moderate hydrophobicity is important for reducing hemolytic activity. mdpi.com

Advanced Design Strategies for Enhanced Antimicrobial Efficacy

Advanced design strategies for this compound analogues focus on modulating its structural and biophysical properties to enhance antimicrobial efficacy while minimizing cytotoxicity. These strategies often involve chemical modifications such as lipidation and cyclization to influence membrane interactions, conformational stability, and resistance to proteolytic degradation. nih.govresearchgate.netmdpi.com

Lipidation Strategies and Self-Assembling Properties

Modification of peptides with lipophilic molecules, or lipidation, is a known approach to enhance their membrane anchoring properties and, consequently, improve antimicrobial activity. mdpi.com This strategy can also influence the self-assembling properties of peptides. nih.govuniroma1.it By finely tuning self-assembly, researchers aim to reduce peptide oligomerization in aqueous solution and enhance self-assembly specifically in bacterial membranes, thereby increasing efficacy and potentially reducing toxicity against human cells. nih.govuniroma1.itresearchgate.net

Previous SAR studies applying lipidation to this compound analogues have shown promising results. For instance, a lipidated analogue, peptide C, featuring a five-carbon alkyl chain at the N-terminus of a this compound analogue (peptide 1B), demonstrated improved effectiveness against Staphylococcus aureus and Klebsiella pneumoniae. nih.gov Peptide C exhibited greater antimicrobial properties compared to its non-lipidated counterpart, with minimum inhibitory concentration (MIC) values against carbapenemase-producing K. pneumoniae clinical isolates ranging from 6.25 to 25 µM. nih.gov The length of the aliphatic moiety in lipidated temporin analogues is a key factor in controlling target cell specificity and the oligomeric state of the peptides in different environments. nih.govuniroma1.it

Cyclization Strategies for Conformational Constraint and Stability

Peptide macrocyclization is a well-established strategy to modulate the pharmacodynamic and pharmacokinetic properties of therapeutic peptides by introducing conformational constraints. nih.govresearchgate.net This can involve cyclizing the peptide backbone or creating linkages between amino acid side chains. nih.govresearchgate.net Cyclization can reduce conformational flexibility, potentially improving binding affinity and specificity to targets, as well as enhancing membrane interaction and cell permeability. nih.gov Furthermore, cyclization can increase peptide stability and resistance to proteolytic degradation. researchgate.netresearchgate.net Diverse side-chain tethering strategies have been explored for this compound to increase its α-helicity content, which is linked to its biological activity. acs.orgnih.govresearchgate.net

Triazole-Based Linkers

Triazole-based linkers, typically formed via click chemistry (specifically, the copper(I)-catalyzed azide-alkyne cycloaddition), provide a rigid constraint within the peptide structure. nih.govresearchgate.netresearchgate.net 1,4-substituted nih.govnih.govcpu-bioinfor.org-triazole bridges have been utilized as side-chain tethering strategies in the design of cyclic this compound analogues. acs.orgnih.govresearchgate.net These linkers contribute to reducing conformational flexibility and stabilizing helical structures, influencing the peptide's interaction with membranes and its biological activity. nih.govresearchgate.net Cyclic temporin L analogues featuring 1,4-triazolic bridges have been synthesized and assessed for their antimicrobial and antibiofilm activities. acs.orgnih.govresearchgate.netresearchgate.net

Hydrocarbon Stapling

Hydrocarbon stapling involves introducing a covalent cross-link between amino acid side chains using olefinic linkers, often formed by ring-closing metathesis (RCM) of α,α-disubstituted non-natural amino acids containing olefinic side chains. researchgate.netmdpi.comresearchgate.net This strategy is particularly effective at constraining peptides into stable α-helical conformations. researchgate.netmdpi.comresearchgate.net Hydrocarbon stapling has been applied to engineered this compound analogues to improve their antibacterial activity and stability, particularly against proteolytic degradation. researchgate.netresearchgate.netresearchgate.netnih.gov Studies have investigated hydrocarbon stapling at different positions within the this compound sequence to optimize activity and reduce cytotoxicity. nih.gov While hydrocarbon stapling can significantly increase helicity and stability, it can also, in some cases, increase hydrophobicity and lead to reduced selectivity and increased hemolysis. researchgate.net However, specific stapled analogues, such as an engineered TL analogue stapled at positions 5-9 (eTL [5-9]), have shown promising results with potent antibacterial activity, non-cytotoxicity, and stability in human serum. nih.gov

Disulfide Bond Formation

Disulfide bonds, formed between cysteine residues, are natural covalent linkages found in many peptides and proteins that provide conformational stability. frontiersin.orgmdpi.com Introducing disulfide bonds is a common method for peptide cyclization. nih.govmdpi.com In the context of this compound, disulfide bridges have been explored as a side-chain tethering strategy to create cyclic analogues. acs.orgnih.govresearchgate.net These disulfide-bridged analogues are part of libraries of cyclic temporin L peptides designed to investigate the impact of conformational constraint on antimicrobial and antibiofilm activities. acs.orgnih.govresearchgate.netresearchgate.net While disulfide bridges can induce some helicity, studies have shown that they may not always be as effective as other methods, such as olefinic bridges, in inducing strong helicity, potentially impacting antimicrobial activity. acs.org

This compound (TL), a short antimicrobial peptide (AMP) originally isolated from the skin secretions of the European red frog Rana temporaria, has garnered significant attention due to its potent activity against both Gram-positive and Gram-negative bacteria, as well as yeasts uniroma1.itmdpi.com. Despite its broad-spectrum antimicrobial properties, the cytotoxicity of native this compound towards mammalian cells, particularly human erythrocytes, has been a major limitation for its therapeutic application uniroma1.ittandfonline.com. This cytotoxicity is linked to its α-helical content uniroma1.ittandfonline.com. Consequently, extensive research has focused on structure-activity relationship (SAR) studies and the design of analogues to enhance its therapeutic index by reducing toxicity while preserving or improving antimicrobial efficacy.

SAR studies on this compound aim to understand how modifications to its amino acid sequence and structure influence its biological activities, specifically antimicrobial potency and cytotoxicity. Early SAR studies indicated a correlation between the α-helical content of this compound and its toxicity to human erythrocytes uniroma1.ittandfonline.com. This finding has driven the design of analogues with altered helical propensity.

One approach to reduce cytotoxicity has involved modifying specific amino acid residues. For instance, a [Pro³, D-Leu⁹] analogue of this compound, referred to as peptide 1A, was developed. This analogue demonstrated a reduction in toxicity to human erythrocytes while retaining activity against the yeast Candida albicans. The simultaneous substitution of Gln³ with proline and Leu⁹ with D-leucine in peptide 1A reduced the α-helical content compared to native this compound, thereby decreasing its affinity for eukaryotic membranes uniroma1.ittandfonline.com.

Lipidation strategies have also been explored to improve the membrane interactions and target cell specificity of this compound analogues uniroma1.ittandfonline.com. By attaching lipidic tags to the N- or C-terminus, researchers aim to fine-tune the self-assembly properties of the peptides, promoting assembly in bacterial membranes while reducing oligomerization in aqueous solution and minimizing toxicity against human cells uniroma1.ittandfonline.com. Studies have shown that the length of the aliphatic moiety is a key factor in controlling target cell specificity and the oligomeric state of the peptides uniroma1.ittandfonline.com. For example, a lipidated analogue named peptide C, featuring a five-carbon alkyl chain at the para position of Phe¹ at the N-terminus of a potent this compound analogue (peptide 1B), showed improved effectiveness against Staphylococcus aureus and Klebsiella pneumoniae mdpi.com. Peptide C exhibited greater antimicrobial properties against carbapenemase-producing K. pneumoniae clinical isolates compared to peptide 1B, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µM mdpi.com.

Another strategy involves enhancing the cationicity of this compound analogues. An analogue named SW, Q3K, F8K, which involves substitutions at positions 3 and 8, showed improved antimicrobial activity and reduced haemolytic activity compared to native this compound researchgate.net. This analogue also demonstrated significant anti-endotoxin properties researchgate.net.

Cyclization strategies have also been investigated in the design of this compound analogues. A cyclic this compound peptide (Pep-cyc) with a lactam bridge at positions 6 and 10 was developed, which assumes an amphipathic α-helix structure rsc.org. Further modifications of this cyclic peptide have been explored for siderophore conjugation rsc.org.

The mechanism of action of this compound and its analogues often involves binding to bacterial membranes, primarily through electrostatic interactions, followed by insertion into the lipid phase mdpi.com. This interaction can lead to membrane permeabilization and disruption mdpi.com. Studies using membrane model systems have confirmed that temporins bind to and permeate membranes with different lipid compositions nih.gov. The phenylalanine zipper motif in this compound has been implicated in the initial binding to Gram-positive cytoplasmic membranes and the stabilization of peptide aggregates, leading to pore formation uniroma1.ittandfonline.com.

Data from SAR studies often involve evaluating the minimum inhibitory concentration (MIC) against various bacterial strains and assessing haemolytic activity against human erythrocytes.

Siderophore Conjugation for Iron Chelation and Trojan Horse Approach

Pathogenic bacteria require iron for growth and replication and synthesize siderophores to acquire ferric iron from their environment rsc.orgresearchgate.net. This essential iron uptake pathway can be exploited for delivering antimicrobial agents into bacterial cells, a strategy known as the "Trojan horse" approach rsc.orgresearchgate.netcdnsciencepub.com.

The conjugation of antimicrobial peptides, including this compound analogues, to siderophores or iron-chelating entities represents a promising strategy rsc.orgresearchgate.net. This approach aims to achieve a dual effect: reducing iron availability for bacterial growth through chelation and enhancing the uptake of the conjugated peptide into the bacterial cell via siderophore transport systems rsc.orgresearchgate.netcdnsciencepub.com.

Hydroxamate-based peptides derived from a cyclic this compound analogue (Pep-cyc) have been designed, synthesized, and characterized for their ability to coordinate with iron(III) rsc.org. By covalently binding hydroxamic acid, an iron-chelating siderophore group, to the C-terminal region of the cyclic peptide, researchers aimed to scavenge Fe³⁺ and inhibit the growth of Gram-negative pathogens rsc.org.

This strategy leverages the fact that bacteria upregulate siderophore production during infection to sequester iron, which is present at very low concentrations in host environments rsc.orgcdnsciencepub.com. Siderophore-iron complexes are then transported into the bacterial cell via specific receptors and transport systems located in the outer and inner membranes rsc.org. By conjugating this compound analogues to siderophores, the peptide can potentially bypass the outer membrane barrier of Gram-negative bacteria and accumulate inside the cell, where it can exert its antimicrobial effects cdnsciencepub.com.

The Trojan horse approach using siderophore-AMP conjugates is being investigated as a way to overcome resistance mechanisms and improve the efficacy of AMPs, particularly against Gram-negative bacteria rsc.orgcdnsciencepub.com.

Enzyme-Triggered Release Mechanisms

Controlling the release of antimicrobial peptides can be crucial for targeted delivery, reducing systemic toxicity, and improving pharmacokinetic properties. Enzyme-triggered release mechanisms involve modifying the peptide with a cleavable linker or sequence that is specifically recognized and cleaved by enzymes present at the target site, such as in the vicinity of bacteria or within infected tissues researchgate.net.

For this compound, enzyme-triggered release strategies have been explored to enable controlled activation or release of the peptide from delivery systems mdpi.comresearchgate.net. One proposed strategy involved the enzyme-triggered release of a caged this compound mdpi.comresearchgate.net. This suggests modifying the peptide with a moiety that inactivates it or prevents its action until it is cleaved by a specific enzyme.

Another approach involves encapsulating this compound analogues in delivery vehicles that are designed to release their cargo in response to enzymatic cues. For example, an analogue of this compound named [Pro³]Temporin L was encapsulated in poly(2-hydroxyethyl methacrylate) microgel particles to improve delivery and control peptide release mdpi.com. Encapsulation was shown to maintain the biological activity of the peptide, and a sustained release was observed mdpi.com.

Enzyme-triggered release can also be relevant in the context of liposomal drug delivery systems. Modifying antimicrobial peptides like this compound with a branch comprising a substrate sequence for an enzyme, such as caspase-3, has been investigated to trigger localized release of encapsulated drugs from liposomes researchgate.net. This modification can reduce the membrane activity of the peptide until enzymatic cleavage occurs, restoring its activity and inducing liposomal content release researchgate.net.

These enzyme-triggered mechanisms aim to provide a controlled and localized delivery of this compound or its analogues, potentially reducing off-target effects and improving therapeutic outcomes.

Synergistic Antimicrobial Strategies Involving Temporin L

Combinations with Other Antimicrobial Peptides

Combining Temporin-L with other antimicrobial peptides, particularly those from the same family, has shown promising synergistic effects. This approach leverages the potentially distinct mechanisms of action of different peptides to achieve a more potent antimicrobial outcome. researchgate.netnih.gov

Synergistic Effects with Other Temporin Isoforms (e.g., Temporin A, Temporin B)

Studies have demonstrated that this compound can act synergistically with other temporin isoforms, such as Temporin A and Temporin B, especially against Gram-negative bacteria. researchgate.netnih.gov While Temporin A and Temporin B individually exhibit weak activity against Gram-negative species, a marked synergism is observed when they are combined with this compound. nih.gov Although this synergy has been described as modest in some contexts, it contributes to increased antibacterial potency. researchgate.netnih.govacs.orgresearchgate.netkcl.ac.ukacs.orgfigshare.com For example, the combination of Temporin B and Temporin L has shown enhanced cooperativity in the in vitro antibacterial activity against EMRSA-15. researchgate.netnih.govresearchgate.netkcl.ac.ukacs.orgfigshare.com

Altered Oligomerization and Membrane Activity in Combinations

The synergistic effects observed when this compound is combined with other temporins are linked to altered oligomerization and membrane activity. This compound has been shown to disrupt the homo-oligomerization of both Temporin A and Temporin B in the presence of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. researchgate.netnih.govnih.govacs.org This disruption is thought to enhance the translocation of Temporin A and B across the outer membrane, allowing them to access the bacterial plasma membrane, which is considered their primary site of membrane-disruptive activity. researchgate.netnih.govnih.gov

Molecular dynamics simulations indicate that Temporin B and Temporin L can readily form hetero-oligomers in models of Gram-positive bacterial plasma membranes. nih.govresearchgate.netkcl.ac.ukacs.orgfigshare.com Patch-clamp studies further reveal that transmembrane ion conductance is triggered more quickly and with lower amounts of peptides when Temporin B and Temporin L are used in combination, although the resulting conductance is of a lower amplitude and the pores formed are smaller. nih.govresearchgate.netkcl.ac.ukacs.orgfigshare.com This suggests that Temporin B may facilitate bacterial killing by forming more effective Temporin L/B hetero-oligomers and/or by reducing the formation of less effective Temporin L homo-oligomers until a certain concentration is reached. nih.govresearchgate.netkcl.ac.ukacs.orgfigshare.com The interaction with LPS and the subsequent effect on peptide oligomerization appear to be key mechanisms underlying the synergy between temporins, enabling them to overcome the protective barrier imposed by LPS in Gram-negative bacteria. researchgate.netnih.govacs.org

Combinations with Conventional Antimicrobial Agents

Combining this compound with conventional antimicrobial agents represents another significant synergistic strategy. This approach can lead to enhanced antibacterial activity and potentially broaden the spectrum of action against various pathogens. researchgate.netconicet.gov.arnih.gov

Enhancement of Efficacy with Beta-Lactam Antibiotics

Research has demonstrated that this compound interacts synergistically with clinically used beta-lactam antibiotics, such as piperacillin (B28561) and imipenem (B608078), particularly against Escherichia coli. researchgate.netnih.govnih.govresearchgate.net In vitro antimicrobial assays have shown strong synergy between this compound and these beta-lactams, with fractional inhibitory concentration (FIC) indexes indicating a synergistic interaction. researchgate.netnih.gov

Studies in experimental rat models of septic shock caused by Gram-negative bacteria have further supported this synergy. nih.govnih.govresearchgate.net The simultaneous administration of this compound and beta-lactams resulted in higher antimicrobial activities and a stronger reduction in plasma endotoxin (B1171834) and TNF-α levels compared to single-drug treatments or controls. nih.govnih.govresearchgate.net This led to significantly higher survival rates in the treated animals. nih.govnih.govresearchgate.net

Table 1 provides an overview of the interaction between this compound and conventional antibiotics against E. coli ATCC 25922, highlighting the synergistic effects observed with certain beta-lactam antibiotics.

CompoundChemical ClassFIC IndexInteraction
Amoxicillinβ-Lactam0.75Indifferent
Ampicillinβ-Lactam0.50Indifferent
Carbenicillinβ-Lactam0.44Synergy
Cephalosporin Cβ-Lactam0.50Indifferent
ChloramphenicolChloramphenicol0.71Indifferent
ErythromycinMacrolide0.75Indifferent
Imipenemβ-Lactam0.28Synergy
Piperacillinβ-Lactam0.28Synergy

FIC index interpretation: <0.5, synergy; 0.5 to 4.0, indifferent; >4.0, antagonism. nih.gov

These findings suggest that combining this compound with beta-lactam antibiotics can be a potent strategy for combating infections caused by Gram-negative bacteria, potentially by enhancing bacterial killing and mitigating the harmful effects of bacterial endotoxins. nih.govnih.govresearchgate.net

Broad-Spectrum Antimicrobial Potentiation

Beyond beta-lactams, the potential for this compound to potentiate the activity of other conventional antimicrobial agents and broaden the spectrum of activity has been explored. While strong synergy was particularly noted with piperacillin and imipenem against E. coli, preliminary screening with other antibiotic classes against the same strain showed indifferent interactions based on FIC indexes. researchgate.netnih.gov However, the broad-spectrum activity of this compound itself, which includes activity against Gram-positive and Gram-negative bacteria, fungi, and viruses, suggests its potential as a partner in combinations to cover a wider range of pathogens. researchgate.netconicet.gov.arplos.org

Research indicates that combinations of AMPs, including temporins, with conventional antibiotics might be more effective at inhibiting bacterial growth and could potentially reduce the likelihood of resistance development compared to using single agents. researchgate.net While specific detailed research findings on broad-spectrum potentiation of various conventional antibiotics by this compound across a wide range of pathogens are still an area of ongoing investigation, the demonstrated synergy with beta-lactams against Gram-negative bacteria and the inherent broad activity of this compound highlight the potential of such combinations. researchgate.netconicet.gov.arnih.gov

Advanced Research Methodologies and Techniques in Temporin L Studies

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods are crucial for understanding the structural changes of Temporin-L in different environments and its interactions with membrane models.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of this compound and study the formation of peptide assemblies in solution. Changes in secondary structure compared to monomers can indicate self-assembly processes nih.govtandfonline.com. Studies have shown that this compound, which is typically unordered in aqueous solution, adopts an α-helical conformation in hydrophobic environments or in the presence of membrane-mimicking systems like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles nih.govresearchgate.netresearchgate.netacs.org. CD spectroscopy has been used to explore the secondary structures of linear this compound and its stapled analogues in water and in the presence of SDS or DPC micelles, which mimic bacterial and mammalian membranes, respectively nih.gov. The secondary structure content can be predicted from CD spectra using online servers nih.gov. Experimental results indicate that this compound has a higher propensity for forming alpha-helical structures compared to temporin A in aqueous solution researchgate.netnih.gov.

Fluorescence Spectroscopy (e.g., Laurdan, Thioflavin T, Leakage Assays, Displacement Assays)

Fluorescence spectroscopy techniques are invaluable for investigating this compound's interaction with membranes, including membrane fluidity, peptide aggregation, membrane permeabilization, and binding affinity to specific membrane components.

Laurdan: This fluorescent probe is used to evaluate changes in membrane fluidity in the presence of this compound. Laurdan emission shifts from approximately 440 nm in ordered lipid phases to 490 nm in disordered phases nih.govmdpi.com. The generalized polarization (GP) parameter can quantitatively measure this emission shift nih.govmdpi.com. Studies have evaluated the variation of membrane fluidity in the presence of this compound at different concentrations using large unilamellar vesicles (LUVs) mimicking bacterial membranes nih.govnih.govmdpi.com. The GP parameter of membranes mimicking Gram-positive bacteria has been shown to increase significantly in the presence of this compound, indicating a shift towards more ordered membranes tandfonline.com.

Thioflavin T (ThT): ThT is a fluorescent dye used to assay peptide aggregation, particularly in the presence of bacterial membranes nih.gov. ThT associates with aggregated peptides, leading to a new excitation maximum at 450 nm and enhanced emission at 482 nm nih.govuniroma1.it. This assay has been used to monitor the aggregation propensity of this compound and its analogues in LUVs mimicking bacterial or fungal membranes nih.govuniroma1.itmdpi.comtandfonline.com.

Leakage Assays: These assays measure the ability of this compound to permeabilize membranes and induce the leakage of encapsulated fluorescent dyes. The ANTS/DPX leakage assay, for instance, utilizes encapsulated ANTS and DPX dyes in liposomes nih.govuniroma1.it. Leakage of these dyes indicates membrane perturbation nih.gov. This compound has been shown to cause perturbation of bilayer integrity in both neutral and negatively charged membranes, as revealed by the release of vesicle-encapsulated fluorescent markers . The percentage of leakage is reported as a function of the peptide/lipid ratio nih.gov. Studies have observed significant leakage in the presence of this compound, supporting pore formation as a primary mechanism against bacteria uniroma1.it. Membrane leakage has been observed in liposomes mimicking Gram-positive and Gram-negative membranes, with higher leakage often observed in the presence of Gram-positive membrane mimics uniroma1.it. Leakage assays using liposomes mimicking fungal membranes have also been performed to understand the mechanism against fungi mdpi.com.

Displacement Assays: Fluorescent displacement assays are used to assess the binding affinity of this compound to specific molecules like lipopolysaccharide (LPS), a key component of Gram-negative bacterial outer membranes mdpi.comnih.gov. In a typical assay, a fluorescent probe that binds to LPS (such as BODIPY-cadaverine (BC)) is used. This compound competes with the probe for binding sites on LPS, and the displacement of the probe results in a change in fluorescence nih.gov. This technique has demonstrated that this compound binds strongly to purified E. coli LPS and lipid A mdpi.comnih.govasm.org. The binding of this compound to LPS causes a displacement of BC, with a quantitative effective displacement (ED50) of approximately 1 x 10⁻⁵ M nih.gov.

This compound also contains a tryptophan residue, which can be exploited for intrinsic fluorescence studies to investigate its interaction with liposomes mdpi.comresearchgate.net. Upon addition of liposomes, a blue shift in the emission maximum of the tryptophan fluorescence and fluorescence quenching can be observed, suggesting that the peptide is partially inserted into the liposomes mdpi.comresearchgate.net. The interaction strength can be influenced by the lipid composition of the liposomes mdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the atomic resolution structure of peptides and characterizing their localization and interactions in membrane-mimicking environments acs.orgplos.org. Detailed NMR analyses of this compound in SDS and DPC micelles, mimicking bacterial and mammalian membranes respectively, have been performed acs.org. These studies provide molecular-level resolution of the interactions between this compound and micelles acs.org. NMR studies have revealed the conformational behavior of this compound when bound to these micelles, often showing monomeric helical conformations plos.orgsemanticscholar.org. The solution-state NMR structure of this compound has also been determined in the absence of SDS micelles researchgate.net. NMR spectroscopy is also used to characterize the formation of complexes between this compound derivatives and metal ions like Fe³⁺ researchgate.netrsc.orgrsc.org.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used in studies involving this compound, particularly when the peptide or its derivatives interact with substances that exhibit absorbance in the UV-Vis range, such as metal ions. This technique has been employed to characterize the formation of Fe³⁺ complexes with hydroxamate-based peptides derived from cyclic this compound researchgate.netrsc.orgrsc.org. Changes in the UV-Vis spectra upon titration with metal ions can provide information about complex formation and stoichiometry rsc.org.

Microscopy Techniques for Cellular and Morphological Investigations

Microscopy techniques allow for the visualization of the effects of this compound on bacterial cells and membranes.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is used to investigate the interaction of this compound with bacterial cells and membranes, providing insights into membrane permeability and peptide localization. CLSM analysis can confirm the internalization of fluorescent probes into peptide-treated cells, indicating increased membrane permeability researchgate.netresearchgate.net. Studies using CLSM with fluorescent dyes like FITC (which does not enter cells with intact membranes) have shown that this compound increases the permeability of the bacterial inner membrane nih.govresearchgate.netresearchgate.netnih.gov. CLSM has also been used to visualize changes in cellular morphology induced by this compound mdpi.comresearchgate.netnih.gov. For example, CLSM experiments on Staphylococcus epidermidis have revealed membrane disruption caused by temporin peptides mdpi.com. CLSM can help determine if a peptide is internalized or remains localized on the bacterial surface researchgate.netresearchgate.net.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of cells after treatment with this compound. Studies utilizing SEM have shown that this compound can induce significant changes in the appearance of bacterial cells. For instance, observations of Escherichia coli treated with this compound revealed the formation of "ghost-like" bacteria, indicating that the peptide does not necessarily cause complete cell lysis but rather alters cellular structure. researchgate.netportlandpress.comacs.org SEM has also been employed to assess the impact of temporins, including analogues, on bacterial biofilms, demonstrating their ability to cause biofilm disruption. frontiersin.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images compared to SEM, allowing for the examination of the internal structure of cells and detailed analysis of membrane interactions. TEM studies on Escherichia coli treated with this compound have corroborated SEM findings, showing the formation of elongated, filament-like structures and the absence of typical lysis, suggesting an inhibition of cell division. unimi.itnih.govresearchgate.net TEM has also been used to observe the effects of this compound on Staphylococcus aureus, revealing the occurrence of protrusions and vesicle-like structures from the cell surface. nih.gov Furthermore, TEM analysis of cancer cells treated with other temporins has shown membrane breakage and leakage of intracellular components. mdpi.com

Advanced Fluorescence Staining Methods

Fluorescence staining methods, often coupled with fluorescence or confocal microscopy, are crucial for assessing membrane permeability and cell viability upon this compound treatment. A notable advanced technique used in this compound studies is a triple-staining method employing fluorochromes such as 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), 4',6-diamidino-2-phenylindole (DAPI), and FITC. researchgate.netacs.orgportlandpress.com This method allows for the simultaneous identification of living cells (CTC staining), total cells (DAPI staining), and cells with altered membrane permeability (FITC influx). researchgate.netacs.orgportlandpress.com These studies have demonstrated that this compound increases the permeability of the bacterial inner membrane in a dose-dependent manner. researchgate.netportlandpress.com Fluorescence-based assays, including those using probes like Thioflavin T (ThT) and Nile Red, are also used to study peptide aggregation and membrane interaction. acs.orgtandfonline.comresearchgate.netnih.govcnr.itresearchgate.net

Biophysical Characterization of Peptide-Membrane Interactions

Understanding how this compound interacts with biological membranes at a physical level is essential to elucidating its mechanism. Biophysical techniques provide quantitative data on these interactions.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is used to measure the size distribution of particles in a solution, including liposomes or bacterial cells, and to detect changes in size or aggregation upon peptide addition. DLS studies on bacterial cells treated with this compound have indicated changes at the nanoscale level of the bacterial membrane. unimi.itnih.govresearchgate.net DLS has also confirmed the formation of vesicle-like structures in Staphylococcus aureus treated with this compound. nih.gov In studies of cyclic temporin L analogues, DLS has been used to investigate the correlation between peptide conformation and cytotoxicity. researchgate.net

Small Angle Neutron Scattering (SANS)

Small Angle Neutron Scattering (SANS) is a technique that provides information about the structure and organization of materials at the nanoscale, including peptide-membrane complexes. SANS experiments performed on bacterial cells treated with this compound have indicated changes in the bacterial membrane structure at the nanoscale level. unimi.itnih.govresearchgate.net SANS, sometimes combined with Ultra Small-Angle Neutron Scattering (USANS), allows researchers to visualize the effect of the peptide on the morphology and structure of bacterial cells. unimi.it

Critical Aggregation Concentration (CAC) Determination

The Critical Aggregation Concentration (CAC) is a measure of the concentration at which peptide molecules begin to self-associate or aggregate in solution or in the presence of membranes. CAC determination is often performed using fluorescence assays with solvatochromic probes like Nile Red, which exhibit changes in fluorescence properties in hydrophobic environments created by peptide aggregates. tandfonline.comresearchgate.netnih.govcnr.itresearchgate.net Determining the CAC helps to understand the peptide's propensity to form aggregates, which is relevant to its mechanism of action, particularly membrane disruption or pore formation.

Molecular Modeling and Simulation Approaches

Computational methods, particularly molecular modeling and simulations, play a vital role in complementing experimental studies of this compound. These approaches allow for the investigation of peptide structure, dynamics, and interactions at an atomic level, providing hypotheses that can be subsequently tested experimentally.

Molecular Docking for Target Identification

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand (in this case, this compound) when bound to a receptor (a protein or other biomolecule) to form a stable complex. This method is valuable for identifying potential molecular targets and understanding the nature of the interactions at the binding interface.

Studies on this compound have employed molecular docking to investigate its interaction with bacterial Filamentous temperature-sensitive protein Z (FtsZ), a key protein involved in bacterial cell division. Docking experiments have supported the hypothesis of a direct interaction between this compound and FtsZ unimi.itnih.govresearchgate.net. These simulations have provided details on the putative binding site of this compound on the FtsZ structure, highlighting the involvement of specific amino acid residues from both the peptide and the protein in forming the complex unimi.itresearchgate.net. For instance, docking predictions for the FtsZ-Temporin-L complex have indicated the occurrence of numerous noncovalent interactions and specific hydrogen bonds, such as those involving Leu13 of this compound and Gly106 and Thr110 of FtsZ researchgate.net. These computational predictions guide experimental investigations aimed at validating the identified interactions and understanding their functional consequences. Molecular docking has also been utilized to investigate the potential interaction of this compound with the main protease (Mpro) of SARS-CoV-2, suggesting its potential as an antiviral agent rcsb.org.

Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations are particularly valuable for studying the peptide's behavior in complex environments, such as lipid membranes, and understanding the dynamic nature of its interactions.

MD simulations have been extensively applied to investigate the interaction of this compound with model bacterial membranes biorxiv.orgacs.orgresearchgate.netacs.orgmdpi.commdpi.com. These simulations can provide atomic-level insights into how this compound inserts into or associates with the lipid bilayer, its conformational changes upon membrane interaction, and its effects on membrane properties researchgate.netacs.orgmdpi.com. For example, MD simulations have explored the formation of hetero-oligomers between this compound and other temporins, such as Temporin B, within bacterial membrane models, suggesting that such interactions may influence their cooperative antibacterial activity biorxiv.orgacs.org. Simulations have also provided detailed views of the dynamic features of the peptide-membrane interaction, including the depth of peptide insertion and the involvement of specific residues like phenylalanine in membrane association acs.orgmdpi.com. MD simulations have also been used to study the aggregation behavior of this compound in water and its disaggregation in the presence of lipopolysaccharides (LPS), which is relevant to its activity against Gram-negative bacteria mdpi.com. Furthermore, MD simulations have complemented studies on this compound interaction with SARS-CoV-2 Mpro, providing molecular-level information on the stability and nature of the protein-peptide complex rcsb.org.

Biochemical and Functional Assays

Biochemical and functional assays are essential experimental techniques used to validate findings from computational studies, identify molecular targets, and characterize the biological activities of this compound at a functional level.

Functional Proteomics and Pull-Down Experiments for Target Identification

Functional proteomics approaches, particularly those involving pull-down experiments, are employed to identify proteins that physically interact with this compound within a biological sample, such as bacterial cell lysates. In a typical pull-down assay, a "bait" molecule (biotinylated this compound in this case) is used to capture its interacting partners from a complex mixture of proteins. The captured proteins are then isolated and identified, often using mass spectrometry.

This methodology has been successfully applied to investigate the mechanism of action of this compound in Escherichia coli (E. coli) unimi.itmdpi.comresearchgate.net. Functional proteomic experiments based on pull-down assays using a biotinylated version of this compound as bait have identified bacterial proteins that specifically interact with the peptide unimi.itmdpi.comresearchgate.net. These studies revealed that this compound interacts with proteins belonging to the divisome machinery, a multi-protein complex responsible for bacterial cell division unimi.itmdpi.comresearchgate.net. This provided strong experimental evidence supporting the intracellular targeting of this compound and guided further investigations into specific protein interactions within the divisome. Pull-down experiments using biotinylated peptides are a recognized approach for validating interactions, including those involving short linear motifs diva-portal.org.

GTPase and Polymerization Activity Assays

Given that functional proteomics and docking studies identified FtsZ as a key target of this compound, biochemical assays specifically designed to measure FtsZ activity are crucial for understanding how this compound impacts its function. FtsZ is a GTPase, meaning it can hydrolyze Guanosine Triphosphate (GTP) to Guanosine Diphosphate (GDP) and inorganic phosphate (B84403) (Pi). This GTPase activity is essential for FtsZ polymerization, a critical step in the formation of the Z-ring, which dictates the site of cell division in bacteria.

Enzymatic assays measuring FtsZ GTPase activity in the presence and absence of this compound have demonstrated that the peptide inhibits this enzymatic function unimi.itnih.govresearchgate.net. These assays typically involve incubating recombinant FtsZ protein with GTP and measuring the release of inorganic phosphate over time, with varying concentrations of this compound. The results from these assays have shown a clear decrease in FtsZ enzymatic activity upon incubation with this compound, confirming a specific interaction and inhibitory effect unimi.itnih.govresearchgate.net. Kinetic analyses of the enzyme activity in the presence of this compound have revealed a competitive inhibition mechanism, indicated by an increase in the apparent Michaelis constant (KM) while the maximum reaction velocity (Vmax) remains unchanged unimi.itresearchgate.net.

InhibitorKM (µM)Vmax (µM/min)
Absence of Peptide56.6Unchanged
This compound (35 µM)112.0Unchanged

Table 1: Effect of this compound on FtsZ GTPase Activity Kinetic Parameters unimi.itresearchgate.net

Polymerization assays are used to directly assess the ability of FtsZ to assemble into filaments, a process driven by its GTPase activity. These assays can involve techniques like light scattering or sedimentation, where the formation of FtsZ polymers leads to changes in the measured signal. Studies have utilized polymerization assays to investigate the effect of this compound and its analogues on FtsZ assembly nih.govresearchgate.net. These assays provide functional evidence of how this compound's interaction with FtsZ translates into an inhibition of its polymerization, ultimately disrupting bacterial cell division nih.govresearchgate.net. Methods for detecting and quantifying GTPase activity and polymerization inhibition of FtsZ-drug complexes are well-established in the study of FtsZ inhibitors rsc.org.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to directly measure the heat changes that occur when two molecules interact in solution harvard.edumalvernpanalytical.comnih.govwhiterose.ac.uk. By precisely measuring these heat changes upon incremental addition of a ligand to a sample containing the binding partner, ITC can simultaneously determine key thermodynamic parameters of the interaction, including the binding affinity (dissociation constant, KD or association constant, KA), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS) harvard.edumalvernpanalytical.comnih.govwhiterose.ac.uk.

Biofilm Inhibition Assays

Biofilms represent a significant challenge in treating microbial infections due to their inherent resistance mechanisms. This compound has demonstrated notable activity against biofilms formed by various bacterial and fungal species.

Research has shown that this compound possesses strong antibiofilm activity against clinically relevant pathogens such as Pseudomonas aeruginosa PAO1 and methicillin-resistant Staphylococcus aureus acs.org. While the precise molecular mechanisms underpinning this antibiofilm effect are still being elucidated, potential pathways include interfering with the formation of the biofilm structure or downregulating genes essential for the synthesis of biofilm components acs.org.

Studies using temporin-like peptides, including designed derivatives, have illustrated their capacity to both inhibit the formation of new biofilms and eradicate established mature biofilms, as observed with Streptococcus mutans, a key pathogen in dental caries mdpi.comresearchgate.net.

The antibiofilm properties of this compound have also been investigated in Pseudomonas fluorescens under both static and dynamic laboratory conditions, utilizing concentrations below the minimum inhibitory concentration (sub-MIC) mdpi.comnih.gov. Quantification of biofilm formation in static assays, commonly performed using the Crystal Violet staining method, revealed a dose-dependent reduction in biofilm development upon treatment with this compound. For instance, a concentration of 100 μM this compound resulted in approximately a 75% decrease in P. fluorescens biofilm growth mdpi.comnih.gov.

Organism Condition Assay Method This compound Concentration Biofilm Reduction (%) Source
P. fluorescens Static Crystal Violet Assay 100 μM ~75 mdpi.comnih.gov
S. mutans Static Crystal Violet Assay (Various, sub-MIC) Inhibition/Eradication mdpi.comresearchgate.net
P. aeruginosa PAO1 Not specified Not specified Not specified Strong activity acs.org
MRSA (S. aureus) Not specified Not specified Not specified Strong activity acs.org

Beyond bacterial biofilms, cyclic analogues of this compound have demonstrated significant antibiofilm activity against various Candida species, including C. albicans, C. glabrata, C. auris, C. parapsilosis, and C. tropicalis researchgate.netmdpi.comnih.gov. Biofilm inhibition and eradication assays against Candida species typically involve exposure to sub-MIC concentrations of the peptides (ranging from 6.25 to 25.0 µM) followed by quantification using Crystal Violet staining mdpi.com. Certain cyclic analogues induced a substantial reduction in biofilm development across all tested Candida species, with reductions ranging from 50% to 90% at a concentration of 25 μM mdpi.com.

Candida Species Assay Type This compound Analogue Concentration Biofilm Reduction (%) (at 25 μM) Source
C. albicans Inhibition/Eradication 6.25 - 25.0 µM 50-90 mdpi.com
C. glabrata Inhibition/Eradication 6.25 - 25.0 µM 50-90 mdpi.com
C. auris Inhibition/Eradication 6.25 - 25.0 µM 50-90 mdpi.com
C. parapsilosis Inhibition/Eradication 6.25 - 25.0 µM 50-90 mdpi.com
C. tropicalis Inhibition/Eradication 6.25 - 25.0 µM 50-90 mdpi.com

Differential Proteomics and Metabolic Profiling (e.g., GC-MS)

To gain a deeper understanding of the cellular impact and mechanisms of action of this compound, researchers have employed differential proteomics and metabolic profiling techniques.

Functional proteomics approaches have been instrumental in investigating how this compound interacts with bacterial cells, particularly in Escherichia coli unimi.itresearchgate.netnih.gov. These studies have successfully identified bacterial proteins that interact with this compound, revealing a specific association with proteins belonging to the divisome machinery, which is crucial for bacterial cell division unimi.itresearchgate.netnih.gov. Specifically, the GTPase FtsZ has been identified as a key intracellular target of this compound in E. coli acs.orgunimi.itresearchgate.netnih.govmdpi.com. This compound functions as a competitive inhibitor of E. coli FtsZ, disrupting the formation of the Z-ring and consequently impairing cell division, which can lead to the formation of elongated, filament-like bacterial cells unimi.itresearchgate.netnih.gov.

Differential proteomics has also been applied to study the global effects of this compound treatment on Staphylococcus aureus nih.gov. Analysis of S. aureus cells exposed to this compound identified changes in the abundance of various proteins. Proteins involved in the synthesis of the cell membrane and fatty acids were found to be up-regulated, while several virulence factors were down-regulated nih.gov.

In conjunction with differential proteomics, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized in studies investigating the effects of this compound, such as in S. aureus nih.gov. GC-MS analysis in these studies provided insights into metabolic alterations occurring in the bacteria following peptide treatment. For instance, GC-MS data suggested that S. aureus might implement a protective response mechanism involving increased synthesis of fatty acids after exposure to this compound nih.gov.

TechniqueOrganismKey FindingsSource
Functional ProteomicsE. coliIdentified interactions with divisome proteins, specifically targeting FtsZ. unimi.itresearchgate.netnih.gov
Differential ProteomicsS. aureusUp-regulation of proteins involved in cell membrane and fatty acid synthesis; Down-regulation of virulence factors. nih.gov
Metabolic Profiling (e.g., GC-MS)S. aureusSuggested increased fatty acid synthesis as a potential protective response. nih.gov

These advanced research methodologies provide a more comprehensive understanding of this compound's multifaceted interactions with microbial cells, highlighting its potential not only as an antimicrobial agent but also as an inhibitor of biofilm formation and a modulator of bacterial cellular processes and virulence.

Future Research Directions in Temporin L Studies

Exploration of Novel Analogues with Enhanced Antimicrobial Specificity

Research continues to focus on designing and synthesizing novel Temporin-L analogues with enhanced antimicrobial specificity and reduced cytotoxicity towards mammalian cells. Structure-activity relationship (SAR) studies have been crucial in identifying modifications that improve the therapeutic index of this compound. For instance, lipidation strategies have been applied to this compound analogues, leading to compounds with improved effectiveness against Staphylococcus aureus and Klebsiella pneumoniae. mdpi.com Lipidated peptide C, an analogue of this compound, demonstrated greater antimicrobial properties against carbapenemase-producing K. pneumoniae clinical isolates compared to its parent peptide, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µM. mdpi.comnih.gov

Further exploration involves modifying specific amino acid residues or incorporating non-natural amino acids to tune the peptide's physical-chemical properties, such as helicity, hydrophobicity, and net charge, which are known to influence antimicrobial activity and selectivity. researchgate.netfrontiersin.orgresearchgate.net Cyclic this compound analogues are also being investigated to improve stability, bioavailability, and target specificity. acs.orgnih.gov These studies aim to develop analogues that maintain potent antimicrobial activity against a wide range of pathogens, including multidrug-resistant strains, while minimizing hemolytic and cytotoxic effects. mdpi.comuniroma1.itnih.govresearchgate.netresearchgate.net

Deeper Elucidation of Intracellular Mechanisms Beyond FtsZ

While this compound has been shown to inhibit bacterial cell division by interacting with FtsZ, a tubulin-like protein involved in Z-ring formation, a comprehensive understanding of its complete repertoire of intracellular targets and mechanisms is still needed. nih.govmdpi.comresearchgate.netmdpi.comunimi.it Future research should delve deeper into identifying and characterizing other potential intracellular targets within bacterial cells. This could involve using advanced techniques such as proteomics and transcriptomics to identify proteins and pathways affected by this compound exposure. Understanding these additional intracellular interactions could reveal novel mechanisms of action and provide insights for designing analogues with improved efficacy or altered target specificity. researchgate.netpeerj.com Exploring how this compound might interfere with other essential bacterial processes, such as protein synthesis, DNA replication, or energy metabolism, would contribute significantly to understanding its full antimicrobial potential.

Development of Combinatorial Strategies for Microbial Resistance Management

The increasing prevalence of antimicrobial resistance necessitates the development of strategies to mitigate the emergence of resistance to this compound. Future research should focus on exploring combinatorial approaches, where this compound is used in combination with conventional antibiotics or other antimicrobial agents. Studies have shown that combining this compound with other temporins, such as Temporin B, can result in synergistic antibacterial activity and potentially limit the evolution of resistance. acs.orgnih.govbiorxiv.org Combinations of this compound with conventional antibiotics like imipenem (B608078) and piperacillin (B28561) have also shown promising results in reducing bacterial growth and endotoxin (B1171834) levels in experimental models. researchgate.netnih.gov

Further research is needed to systematically evaluate various combinations of this compound with different classes of antibiotics and antimicrobial peptides against a broad spectrum of resistant pathogens. Investigating the mechanisms of synergy in these combinations could provide valuable insights for designing effective combination therapies. Additionally, research should explore the potential of using this compound in conjunction with nanotechnology or drug delivery systems to improve its efficacy and reduce the likelihood of resistance development. conicet.gov.ar Understanding the bacterial resistance mechanisms specifically against this compound is also crucial for developing strategies to circumvent them.

Investigation of this compound's Role in Innate Immunity Pathways (beyond direct antimicrobial effects)

Beyond its direct antimicrobial activity, this compound, as a host defense peptide, may play broader roles in modulating the host innate immune response. Future research should investigate these potential immunomodulatory effects. This could include studying the ability of this compound to influence immune cell recruitment, activation, and cytokine production. peerj.commdpi.com Research has suggested that some AMPs can modulate inflammatory responses and exhibit anti-endotoxin properties. nih.govresearchgate.netnih.gov Given that this compound has shown anti-endotoxin activity, further studies are warranted to fully understand the underlying mechanisms and its potential therapeutic applications in conditions involving excessive inflammation or sepsis. researchgate.netnih.gov

Q & A

Q. What structural characteristics of Temporin-L are critical for its interaction with microbial membranes?

this compound adopts an α-helical conformation in anionic lipid membranes (e.g., POPC:POPG bilayers), as shown by molecular dynamics simulations and DSSP (Dictionary of Secondary Structure of Proteins) analysis . The helical content (~75% in simulations) correlates with membrane disruption. Researchers should prioritize circular dichroism (CD) spectroscopy or NMR to confirm secondary structure in vitro, ensuring lipid composition mimics microbial membranes.

Q. How does this compound’s mechanism differ from other antimicrobial peptides (AMPs) in the temporin family?

this compound exhibits higher helical stability (75% α-helix) compared to NK-1 (36%) in similar conditions, suggesting stronger membrane insertion . Comparative studies should use standardized membrane models (e.g., POPC:POPG vesicles) and quantify helical content via CD or simulation-based DSSP. Control for peptide concentration and solvent conditions (pH, ionic strength) to isolate structural effects.

Q. What experimental models are suitable for studying this compound’s antimicrobial activity?

In vitro models:

  • Lipid vesicle leakage assays (e.g., calcein release from POPC:POPG liposomes).
  • Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus). In silico models:
  • All-atom molecular dynamics (MD) simulations with GROMACS or AMBER to analyze peptide-membrane interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?

Discrepancies often arise from variations in:

  • Membrane composition : this compound’s activity is lipid-dependent; ensure POPG% aligns with target pathogens.
  • Experimental conditions : Temperature and ionic strength alter folding kinetics. Use buffer systems with 150 mM NaCl and 37°C for physiological relevance .
  • Assay sensitivity : Combine MIC tests with live/dead staining (e.g., SYTOX Green) to distinguish static vs. bactericidal effects.

Q. What strategies optimize this compound’s selectivity for microbial vs. mammalian membranes?

  • Charge modulation : this compound’s +3 charge enhances anionic membrane targeting. Compare with analogs (e.g., Temporin-1CE) to assess charge-activity relationships.
  • Hydrophobic face engineering : MD simulations reveal that hydrophobic residues (e.g., Leu, Phe) drive membrane insertion. Mutagenesis studies can isolate critical residues .
  • Hybrid peptides : Fuse this compound with cell-penetrating motifs to enhance intracellular targeting while retaining membrane disruption.

Q. How should researchers integrate biophysical and microbiological data to validate this compound’s mechanism?

  • Triangulate methods :
Technique Purpose Example Metrics
MD SimulationsHelical stability, lipid interaction% α-helix, lipid tail order
CD SpectroscopySecondary structure validationMean residue ellipticity (222 nm)
Fluorescence anisotropyMembrane fluidity changesSteady-state anisotropy values
  • Statistical alignment : Use multivariate regression to correlate helical content (from simulations) with MIC values, controlling for peptide batch variability.

Methodological Guidance for Contradictory Findings

Q. How to address conflicting reports on this compound’s cytotoxicity in eukaryotic cells?

  • Dose-response profiling : Test cytotoxicity (e.g., hemolysis assays) across a gradient (1–100 µM) to identify therapeutic windows.
  • Membrane mimicry : Use lipid bilayers with cholesterol (e.g., POPC:Cholesterol) to model mammalian membranes and assess selectivity .
  • Contextualize data : Cross-reference studies using the same cell lines (e.g., HaCaT keratinocytes) and exposure times.

Q. What advanced techniques elucidate this compound’s intracellular targets beyond membrane disruption?

  • Transcriptomics : RNA-seq of treated pathogens to identify stress-response pathways.
  • Fluorescence microscopy : Tag this compound with FITC or TAMRA to track subcellular localization in real-time.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to intracellular targets (e.g., DNA or enzymes).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.